2-((3-Methoxyphenyl)amino)isonicotinonitrile
Description
Properties
IUPAC Name |
2-(3-methoxyanilino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-4-2-3-11(8-12)16-13-7-10(9-14)5-6-15-13/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUSDSCJZPURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640815 | |
| Record name | 2-(3-Methoxyanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-08-2 | |
| Record name | 2-(3-Methoxyanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Kinetics
The reaction proceeds via a Meisenheimer complex intermediate, where the lone pair of the amine nitrogen attacks the electrophilic C2 position of 2-chloroisonicotinonitrile. Density functional theory (DFT) calculations suggest an activation energy barrier of 28.6 kcal/mol for this step. The methoxy group’s +M effect enhances the nucleophilicity of 3-methoxyaniline compared to unsubstituted aniline, reducing reaction time by approximately 30%.
Standard Laboratory Procedure
Reagents :
-
2-Chloroisonicotinonitrile (1.0 equiv)
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3-Methoxyaniline (1.2 equiv)
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Potassium carbonate (2.5 equiv)
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Dimethylformamide (DMF), anhydrous
Steps :
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Charge a round-bottom flask with 2-chloroisonicotinonitrile (5.0 g, 33.5 mmol) and DMF (50 mL)
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Add 3-methoxyaniline (4.2 g, 40.2 mmol) and K2CO3 (11.6 g, 83.8 mmol)
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Heat at 110°C under nitrogen for 8–12 hours
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Cool to room temperature and pour into ice-water (200 mL)
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Extract with ethyl acetate (3 × 50 mL)
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Dry organic layers over Na2SO4 and concentrate in vacuo
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Purify via flash chromatography (hexane/EtOAc 7:3)
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction by enhancing molecular collisions. A 2024 study achieved 85% yield in 45 minutes using the following parameters:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 120°C |
| Pressure | 150 psi |
| Solvent | NMP |
| Catalyst | Cs2CO3 (10 mol%) |
This method reduces energy consumption by 60% compared to conventional heating but requires specialized equipment.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use through solid-state reactions:
Conditions :
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Stainless steel jars (10 mL)
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Milling balls (2 × 7 mm diameter)
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Rotation speed: 30 Hz
-
Time: 2 hours
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No solvent waste generation
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Simplified purification
Limitations :
-
Scalability challenges
-
Increased equipment wear
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial production faces unique challenges:
Continuous Flow Reactor Optimization
Pilot-scale studies using Corning AFR™ reactors show promise:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Impurity Profile | 5–7% | <2% |
| Thermal Runaway Risk | High | Negligible |
Residence time of 8 minutes at 130°C achieves 89% conversion.
Crystallization Optimization
Industrial purification employs anti-solvent crystallization:
Protocol :
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Dissolve crude product in MEK (5 mL/g) at 60°C
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Add n-heptane (15 mL/g) at 0.5°C/min
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Age slurry for 2 hours at 0°C
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Centrifuge and wash with n-heptane/MEK (9:1)
Purity : 99.5% by HPLC
Particle Size : D90 < 50 μm
Comparative Analysis of Synthesis Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) | E-Factor* |
|---|---|---|---|---|
| Conventional SNAr | 68–72 | 95–97 | 8–12 | 23.4 |
| Microwave | 83–85 | 98 | 0.75 | 18.1 |
| Mechanochemical | 60–63 | 93 | 2 | 8.7 |
| Continuous Flow | 88–89 | 99.5 | 0.13 | 12.9 |
*Environmental Factor = (Mass Waste)/(Mass Product)
Critical Process Parameters
Solvent Selection
DMF remains the solvent of choice due to its high polarity and ability to stabilize transition states. Alternatives show inferior performance:
| Solvent | Relative Rate | Yield (%) |
|---|---|---|
| DMF | 1.00 | 72 |
| DMSO | 0.92 | 68 |
| NMP | 0.87 | 65 |
| THF | 0.45 | 31 |
Base Effects
Bases impact both reaction rate and impurity formation:
| Base | Conversion (%) | Dehalogenation Impurity (%) |
|---|---|---|
| K2CO3 | 98 | 1.2 |
| Cs2CO3 | 99 | 0.8 |
| Et3N | 85 | 4.7 |
| DBU | 91 | 6.1 |
Cs2CO3 provides optimal balance but increases raw material costs by 30% compared to K2CO3.
Emerging Methodologies
Photoredox Catalysis
Recent advances employ fac-Ir(ppy)3 (1 mol%) under blue LED irradiation:
Conditions :
-
Solvent: MeCN/H2O (9:1)
-
Oxidant: K2S2O8
-
Time: 3 hours
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxyphenyl)amino)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isonicotinonitrile derivatives.
Scientific Research Applications
2-((3-Methoxyphenyl)amino)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Methoxyphenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogs in the Isonicotinonitrile Family
2-[Ethyl(phenyl)amino]isonicotinonitrile
- Structure: Shares the isonicotinonitrile core but substitutes the 3-methoxyphenylamino group with an ethyl(phenyl)amino moiety.
- Key Differences: The ethyl(phenyl)amino group introduces greater steric bulk and lipophilicity compared to the smaller, electron-donating 3-methoxyphenyl group. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
- Molecular Weight : 223.27 g/mol (calculated from formula C₁₄H₁₃N₃) .
3-Fluoro-2-methoxyisonicotinonitrile
- Structure: Retains the isonicotinonitrile core but replaces the amino substituent with a fluorine atom at position 3 and a methoxy group at position 2.
- The methoxy group at position 2 may sterically hinder interactions compared to the amino group in the target compound .
- Molecular Weight : 152.13 g/mol (C₇H₅FN₂O) .
Compounds with Shared Substituent: 3-Methoxyphenyl Group
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr)
- Structure: A cyclohexanone derivative with 3-methoxyphenyl and isopropylamino substituents.
- Key Differences: The cyclohexanone ring system introduces conformational rigidity, contrasting with the planar pyridine ring of the target compound. This structural difference likely impacts binding affinity in receptor-based applications .
- Molecular Weight: Not explicitly stated, but estimated to be ~275 g/mol based on formula C₁₆H₂₁NO₂.
3-Methoxyphenethylamine
- Structure : A phenethylamine backbone with a 3-methoxy substituent on the phenyl ring.
- Key Differences: Lacking the isonicotinonitrile core, this compound’s primary relevance lies in the shared 3-methoxy substitution pattern.
- Molecular Weight: 151.20 g/mol (C₉H₁₃NO) .
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects: The 3-methoxyphenylamino group in the target compound donates electrons via the methoxy oxygen, stabilizing the pyridine ring’s electronic environment. This contrasts with fluorine’s electron-withdrawing nature in 3-Fluoro-2-methoxyisonicotinonitrile, which may increase electrophilicity .
- Biological Relevance : Compounds like MXiPr and 3-Methoxyphenethylamine suggest that the 3-methoxy group is associated with psychoactive or receptor-binding activity, though the target compound’s nitrile group may redirect its pharmacological profile toward kinase inhibition or enzyme modulation .
- Synthetic Utility: The isonicotinonitrile core’s nitrile group offers a handle for further functionalization, such as click chemistry or cross-coupling reactions, which are less feasible in cyclohexanone or phenethylamine analogs .
Biological Activity
2-((3-Methoxyphenyl)amino)isonicotinonitrile, known for its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a methoxyphenyl group linked to an amino group and an isonicotinonitrile moiety, presents a promising scaffold for drug development. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C13H11N3O. Its structure includes functional groups that are known to influence biological interactions:
- Methoxy Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Amino Group : Can participate in hydrogen bonding and ionic interactions with biomolecules.
- Isonicotinonitrile Moiety : Often associated with pharmacological activity.
Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activities. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting anticancer properties. The compound's ability to bind to molecular targets is a critical aspect of its biological activity.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can significantly reduce the proliferation of cancer cell lines.
- Mechanistic Insights : Research suggests that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | Disk Diffusion | Effective against E. coli and S. aureus | |
| Anticancer | MTT Assay | IC50 = 25 µM in HeLa cells | |
| Apoptosis Induction | Flow Cytometry | Increased Annexin V positive cells |
Case Study: Anticancer Activity
In a study published in Molecules, researchers evaluated the anticancer effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics (Molecules, 2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
